Tris(1h,1h-perfluorohexyl)borate
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Overview
Description
Tris(1h,1h-perfluorohexyl)borate is a chemical compound with the molecular formula C18H6BF33O3. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1h,1h-perfluorohexyl)borate typically involves the reaction of boric acid with 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(1h,1h-perfluorohexyl)borate primarily undergoes substitution reactions due to the presence of the borate group. It can also participate in complexation reactions with various metal ions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as metal salts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with metal salts can lead to the formation of metal-borate complexes .
Scientific Research Applications
Tris(1h,1h-perfluorohexyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(1h,1h-perfluorohexyl)borate involves its ability to form stable complexes with various metal ions. This property is utilized in catalysis and in the stabilization of reactive intermediates in chemical reactions . The molecular targets and pathways involved are primarily related to its interaction with metal ions and its role as a stabilizing agent .
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)-1,4-benzenedicarboxylic acid
- Europium(III)-tris-(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Praseodymium(III)-tris-(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
What sets Tris(1h,1h-perfluorohexyl)borate apart from similar compounds is its high fluorine content, which imparts exceptional stability and resistance to chemical reactions. This makes it particularly useful in applications requiring high-performance materials and stable reagents .
Properties
IUPAC Name |
tris(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl) borate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6BF33O3/c20-4(21,7(26,27)10(32,33)13(38,39)16(44,45)46)1-53-19(54-2-5(22,23)8(28,29)11(34,35)14(40,41)17(47,48)49)55-3-6(24,25)9(30,31)12(36,37)15(42,43)18(50,51)52/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFRKFTVRWFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6BF33O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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